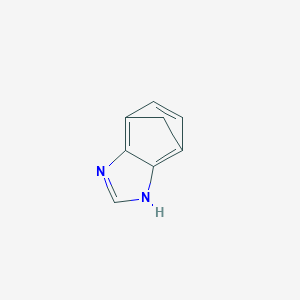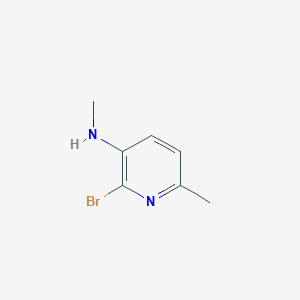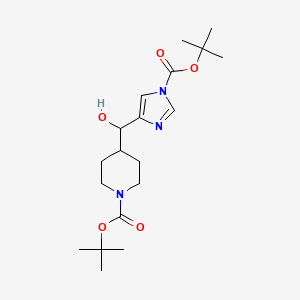![molecular formula C10H9N5 B12817391 2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and versatility in chemical reactions. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole with 4-nitro-1,2-phenylenediamine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and π-π stacking interactions with aromatic residues in the active sites of proteins. The pathways affected by this compound include those involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler structure with similar biological activities.
Benzimidazole: Shares the benzimidazole ring but lacks the additional imidazole ring.
2-(1H-Imidazol-4-yl)ethanamine: Contains an imidazole ring but differs in the side chain structure.
Uniqueness
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine is unique due to its dual imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9N5 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-imidazol-1-yl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C10H9N5/c11-7-2-1-3-8-9(7)14-10(13-8)15-5-4-12-6-15/h1-6H,11H2,(H,13,14) |
InChI Key |
WFWFNMDMBOHUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N3C=CN=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)

